molecular formula C18H23N5O3S B10983699 Methyl 5-(propan-2-yl)-2-({[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Methyl 5-(propan-2-yl)-2-({[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10983699
M. Wt: 389.5 g/mol
InChI Key: GATPTTGDMCOZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(propan-2-yl)-2-({[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an isopropyl group at position 5, a methyl ester at position 4, and a carboxamide linkage at position 2 connected to a pyrimidine-functionalized piperidine moiety.

Properties

Molecular Formula

C18H23N5O3S

Molecular Weight

389.5 g/mol

IUPAC Name

methyl 5-propan-2-yl-2-[(1-pyrimidin-2-ylpiperidine-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H23N5O3S/c1-11(2)14-13(16(25)26-3)21-18(27-14)22-15(24)12-6-4-9-23(10-12)17-19-7-5-8-20-17/h5,7-8,11-12H,4,6,9-10H2,1-3H3,(H,21,22,24)

InChI Key

GATPTTGDMCOZHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2CCCN(C2)C3=NC=CC=N3)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 5-(propan-2-yl)-2-({[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
  • Pyrimidine and Piperidine Moieties : These contribute to the compound's interaction with various biological targets.
PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₂S
Molecular Weight306.38 g/mol
CAS Number1551478-52-4
SMILESCC(C)C(=O)N1CCN=C(N)C=C1S(=O)C(=O)O

The compound's mechanism of action primarily involves its interaction with specific protein targets within the cell. Research indicates that it may act as an inhibitor of certain kinases, particularly cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. For instance, a study reported that compounds with similar thiazole structures showed reduced tumor volumes in vivo without apparent side effects .

Interaction with P-glycoprotein (P-gp)

The compound's interaction with P-glycoprotein (P-gp), a critical efflux transporter involved in drug resistance, has been studied extensively. It has been shown to stimulate ATPase activity in P-gp, suggesting that it may act as a substrate for this transporter . This interaction is crucial for understanding how the compound may overcome drug resistance mechanisms in cancer therapy.

Case Studies

  • In Vivo Efficacy : In a mouse model of cancer, administration of the compound resulted in significant reductions in tumor size compared to controls. The study highlighted the compound's potential as a therapeutic agent against resistant cancer types .
  • Biochemical Assays : Various assays have confirmed that the compound stimulates ATPase activity in P-gp, indicating its potential role in modulating drug transport and enhancing the bioavailability of co-administered chemotherapeutics .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of thiazole derivatives. Compounds structurally similar to this compound have shown promising results in inhibiting CDK activity and reducing fibrosis markers in various models .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its biological activity, linked to a pyrimidine-piperidine moiety. The synthesis typically involves multi-step reactions that include the formation of the thiazole ring and subsequent modifications to introduce the piperidine and pyrimidine components. Various methods have been reported for synthesizing similar thiazole derivatives, often utilizing cyclization reactions and coupling strategies with amines or carboxylic acids.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to methyl 5-(propan-2-yl)-2-({[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

Studies have highlighted the anticancer potential of thiazole derivatives. The compound may act by inducing apoptosis in cancer cells or inhibiting proliferation through modulation of signaling pathways. For instance, certain thiazole-based compounds have shown efficacy in preclinical models of breast cancer and leukemia, suggesting a promising avenue for further research in oncology.

Central Nervous System Disorders

The piperidine component of the compound is associated with neuroactive properties. Compounds containing piperidine rings have been investigated for their potential in treating neurological disorders such as depression and anxiety. Preliminary studies suggest that this compound may modulate neurotransmitter systems, although specific mechanisms remain to be elucidated.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study published in the Journal of Medicinal Chemistry assessed various thiazole derivatives for antimicrobial activity. The results indicated that compounds with structural similarities to this compound displayed potent activity against both gram-positive and gram-negative bacteria .
  • Anticancer Activity : Research conducted on a series of thiazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. One derivative showed a reduction in cell viability by over 70% in breast cancer cell lines . The study suggested that these compounds could serve as lead structures for developing new anticancer agents.
  • Neuropharmacological Studies : In a recent investigation into the neuropharmacological effects of piperidine-containing compounds, it was found that certain derivatives exhibited anxiolytic effects in animal models. This suggests potential applications for treating anxiety disorders .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiazole vs. Pyrazole Derivatives: The thiazole core in the target compound distinguishes it from pyrazole-based analogs like 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (7a) (molecular weight: 295.0 g/mol) .

Substituent Analysis

  • Pyrimidine vs. Other Heterocycles: The pyrimidine substituent on the piperidine ring contrasts with compounds like 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile (5c), which features a benzothiazole-thio group . Pyrimidine’s nitrogen-rich structure may enhance hydrogen-bonding interactions in biological targets, such as kinases or nucleic acid-binding proteins.
  • Amide Linkage vs. Thioether Bridges :
    The carboxamide linkage in the target compound differs from thioether-containing analogs (e.g., 10d , which includes a triazine-dione-thio group) . Amide bonds generally improve metabolic stability compared to thioethers, which are prone to oxidation.

Molecular Weight and Drug-Likeness

  • The target compound’s estimated molecular weight (~420–450 g/mol) places it within the acceptable range for drug-like molecules (typically <500 g/mol). In contrast, simpler analogs like 7a (295.0 g/mol) may exhibit better bioavailability but reduced target specificity due to smaller size .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Advantages
Target Compound C19H22N6O3S* ~420–450 Pyrimidin-2-yl-piperidine, isopropyl, methyl ester Enhanced hydrogen bonding (pyrimidine), metabolic stability (amide linkage)
Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate C18H21N5O3S 387.5 Triazolo-pyridine, butanoyl chain Extended conjugation (triazolo group), flexible linker (butanoyl)
5c (Pyrazole-Benzothiazole) C15H12N4OS2 328.4 Benzothiazole-thio, methyl pyrazole Lipophilic (benzothiazole), reactive thioether
7a (Pyrazole-Thiadiazole) C10H10N6S2 295.0 Thiadiazole-thio, methyl groups Low molecular weight, potential for rapid absorption

*Estimated based on structural similarity to .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
  • Step 2 : Coupling the piperidin-3-yl carbonyl group to the thiazole ring using carbodiimide-based reagents (e.g., EDCl/HOBt) under inert atmospheres (N₂/Ar) to prevent oxidation.
  • Step 3 : Esterification of the carboxylate group using methanol and catalytic acid.
    Critical conditions include:
  • Temperature control (<60°C) to avoid side reactions during coupling .
  • Solvent selection (e.g., DMF for solubility vs. THF for ease of purification) .
  • Example yield optimization:
StepSolventCatalystYield (%)
2DMFEDCl72
2THFDCC58

Q. Which spectroscopic techniques are most effective for characterizing structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the thiazole C4-CH₃ (δ ~2.5 ppm), piperidinyl protons (δ 3.0–3.5 ppm), and pyrimidine aromatic protons (δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (amide: ~1650 cm⁻¹; ester: ~1720 cm⁻¹) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. How can researchers confirm regioselectivity of the piperidin-3-yl carbonyl group attachment?

  • Methodological Answer :
  • NOESY NMR : Detect spatial proximity between the piperidine NH and thiazole NH to confirm connectivity .
  • X-ray crystallography : Resolve crystal structures to unambiguously assign regiochemistry (as demonstrated for analogous thiazole derivatives) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify multiple melting endotherms .
  • Impurities : Re-run synthesis under strictly anhydrous conditions and compare HPLC profiles .
    Example resolution:
BatchMelting Point (°C)Purity (HPLC)
A158–16092%
B162–16498%

Q. What computational methods predict biological activity or binding affinity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The pyrimidine moiety often engages in π-π stacking with active-site residues .
  • MD simulations : Run 100 ns trajectories to assess binding stability (RMSD <2.0 Å indicates robust interactions) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Replace the methyl ester with a phosphate group for enhanced aqueous solubility .
  • Nanoparticle formulation : Use PEGylated liposomes (size: 100–150 nm, PDI <0.2) to improve plasma half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.